(R,R,R,R)-Nebivolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R,R,R)-Nebivolol is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and heart failure. The compound is unique due to its dual mechanism of action, which includes both beta-blockade and vasodilation through nitric oxide release.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Nebivolol involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Benzopyran Moiety: This involves the cyclization of a phenol derivative with an epoxide.
Introduction of the Amino Alcohol Side Chain: This is achieved through a nucleophilic substitution reaction.
Resolution of the Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the (R,R,R,R)-enantiomer.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the resolution step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzopyran moiety.
Reduction: The compound can be reduced at the nitro group if present.
Substitution: Nucleophilic substitution reactions can occur at the amino alcohol side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the nitro group, such as amines.
Substitution: Substituted derivatives at the amino alcohol side chain.
Scientific Research Applications
Chemistry: (R,R,R,R)-Nebivolol is used as a model compound in the study of beta-blockers and their interactions with adrenergic receptors.
Biology: The compound is used to study the physiological effects of beta-blockade and nitric oxide release in various biological systems.
Medicine: this compound is extensively researched for its therapeutic effects in hypertension, heart failure, and other cardiovascular conditions.
Industry: In the pharmaceutical industry, this compound is used in the development of new beta-blockers with improved efficacy and safety profiles.
Mechanism of Action
(R,R,R,R)-Nebivolol exerts its effects through two primary mechanisms:
Beta-1 Adrenergic Receptor Blockade: This reduces heart rate and myocardial contractility, leading to decreased blood pressure.
Nitric Oxide Release: This causes vasodilation, further contributing to the reduction in blood pressure.
The molecular targets include the beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
Comparison with Similar Compounds
Atenolol: Another selective beta-1 blocker but lacks the nitric oxide-mediated vasodilation.
Metoprolol: Similar beta-blocking properties but different pharmacokinetic profile.
Bisoprolol: Comparable beta-1 selectivity but does not induce nitric oxide release.
Uniqueness: (R,R,R,R)-Nebivolol is unique due to its dual mechanism of action, combining beta-blockade with nitric oxide-mediated vasodilation, which provides additional therapeutic benefits in the treatment of cardiovascular diseases.
Properties
Molecular Formula |
C22H25F2NO4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m1/s1 |
InChI Key |
KOHIRBRYDXPAMZ-MCEIDBOGSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.